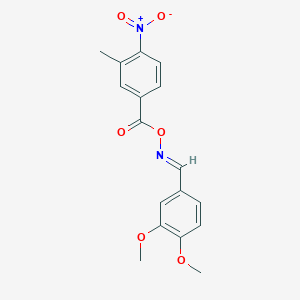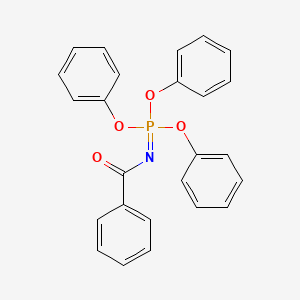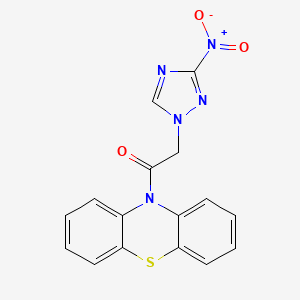
Benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime is a complex organic compound that features both aldehyde and oxime functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime typically involves the reaction of 3,4-Dimethoxybenzaldehyde with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzaldehyde o-(3-methyl-4-aminobenzoyl)oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the oxime derivative.
3,4-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
3,4,5-Trimethoxybenzaldehyde: A compound with additional methoxy groups, leading to different chemical properties.
Uniqueness
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime is unique due to the presence of both the oxime and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C17H16N2O6 |
|---|---|
分子量 |
344.32 g/mol |
IUPAC名 |
[(E)-(3,4-dimethoxyphenyl)methylideneamino] 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C17H16N2O6/c1-11-8-13(5-6-14(11)19(21)22)17(20)25-18-10-12-4-7-15(23-2)16(9-12)24-3/h4-10H,1-3H3/b18-10+ |
InChIキー |
GVCFVXPVBSZWAC-VCHYOVAHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)ON=CC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)


![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
